molecular formula C₁₆¹³C₃H₂₅N₃O₃ B1156115 N-Formyl Saxagliptin-13C3

N-Formyl Saxagliptin-13C3

Cat. No.: B1156115
M. Wt: 346.4
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formyl Saxagliptin-13C3 is a high-purity, stable isotope-labeled analytical standard essential for pharmaceutical research and development. This compound is a key impurity reference material for Saxagliptin, an oral hypoglycemic agent from the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs used to manage type 2 diabetes mellitus . The incorporation of the 13C3 label provides an internal standard for precise and reliable quantification, making it invaluable for conducting accurate HPLC and LC-MS/MS analyses. Its primary research application lies in the identification and quantification of the N-Formyl Saxagliptin impurity during the manufacturing process control and stability studies of Saxagliptin drug substances and products. Utilizing this standard in analytical workflows helps ensure the safety, efficacy, and quality of the final pharmaceutical product by monitoring and controlling impurity profiles in compliance with regulatory guidelines from agencies like the FDA and EMA. This product is intended for use in a laboratory setting as an analytical standard only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C₁₆¹³C₃H₂₅N₃O₃

Molecular Weight

346.4

Synonyms

N-((S)-2-((1S,3S,5S)-3-Cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-2-oxoethyl)formamide-13C3

Origin of Product

United States

Advanced Synthetic Methodologies for N Formyl Saxagliptin 13c3

Retrosynthetic Analysis for Targeted 13C3 Isotopic Incorporation

A crucial first step in the synthesis of N-Formyl Saxagliptin-13C3 is a thorough retrosynthetic analysis to strategically plan the incorporation of three ¹³C atoms.

Selection of ¹³C-Enriched Precursors and Building Blocks

The synthesis of this compound requires the careful selection of precursors enriched with the stable isotope ¹³C. alfa-chemistry.com The choice of these precursors is dictated by the desired labeling pattern in the final molecule and their commercial availability or synthetic accessibility. scripps.edu For this compound, potential ¹³C-enriched building blocks could include labeled versions of key fragments that form the core structure.

Commonly used ¹³C sources in organic synthesis include:

¹³C-labeled methyl iodide (¹³CH₃I)

Potassium [¹³C]cyanide (K¹³CN)

[¹³C]Carbon dioxide (¹³CO₂)

[¹³C]Acetic acid and its derivatives sioc-journal.cn

The selection of the appropriate labeled precursor is a critical decision that influences the entire synthetic strategy. researchgate.net

Strategic Placement of Isotopic Labels within the N-Formyl Saxagliptin (B632) Scaffold

The retrosynthetic analysis of this compound reveals several key bonds that can be disconnected to identify potential labeled precursors. The structure of this compound is N-((S)-2-((1S,3S,5S)-3-Cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-2-oxoethyl)formamide-¹³C₃. synzeal.com The ¹³C₃ designation indicates that three carbon atoms in the molecule are replaced with their ¹³C isotopes.

A logical retrosynthetic approach would involve the disconnection of the amide bond formed between the adamantane-glycine moiety and the 2-azabicyclo[3.1.0]hexane-3-carbonitrile moiety. google.com Further disconnection of the adamantane-glycine unit can lead back to simpler, commercially available adamantane derivatives and a labeled glycine equivalent. researchgate.net

The formyl group and the two adjacent carbons in the ethyl)formamide-¹³C₃ chain are prime candidates for isotopic labeling. synzeal.com This strategy allows for the introduction of the ¹³C atoms at a later stage of the synthesis, which is often preferred to maximize the incorporation of the expensive labeled material. researchgate.netresearchgate.net

Optimized Synthetic Pathways and Reaction Mechanisms for Labeled Analogues

The synthesis of isotopically labeled analogues like N-Formyl Saxagliptin-¹³C₃ often requires modifications of existing synthetic routes or the development of entirely new pathways to efficiently incorporate the isotopic labels. nih.govmedkoo.com

Multi-Step Synthesis Approaches and Reaction Conditions

The synthesis of Saxagliptin and its analogues typically involves a multi-step sequence. medkoo.com A plausible synthetic route for N-Formyl Saxagliptin-¹³C₃ would begin with the synthesis of the two key intermediates: (S)-α-amino-3-hydroxyadamantane-1-acetic acid and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile. google.com

The synthesis of the labeled adamantane-glycine moiety could involve a Strecker synthesis or an asymmetric Strecker-type reaction using a ¹³C-labeled cyanide source and a suitable adamantyl aldehyde. Subsequent hydrolysis would yield the desired ¹³C-labeled amino acid.

The coupling of the labeled adamantane-glycine derivative with the 2-azabicyclo[3.1.0]hexane-3-carbonitrile would be achieved using standard peptide coupling reagents. The final formylation step to introduce the N-formyl group could be accomplished using a ¹³C-labeled formylating agent, such as [¹³C]formic acid or a mixed anhydride derived from it.

Reaction Step Reactants Reagents and Conditions Product
1. Synthesis of Labeled Adamantane Glycine Adamantyl aldehyde, K¹³CN, AmmoniaStrecker Synthesis Conditions¹³C-labeled adamantane amino nitrile
2. Hydrolysis ¹³C-labeled adamantane amino nitrileAcid or base hydrolysis¹³C-labeled adamantane glycine
3. Peptide Coupling ¹³C-labeled adamantane glycine, 2-azabicyclo[3.1.0]hexane-3-carbonitrilePeptide coupling agents (e.g., EDC, HOBt)Saxagliptin-¹³C₂
4. Formylation Saxagliptin-¹³C₂[¹³C]Formic acid, activating agentN-Formyl Saxagliptin-¹³C₃

Isotopic Enrichment Strategies and Yield Optimization for Labeled Compounds

Achieving high isotopic enrichment and maximizing the chemical yield are primary goals in the synthesis of labeled compounds due to the high cost of isotopically enriched starting materials. musechem.com

Strategies to enhance isotopic enrichment include:

Using highly enriched precursors: Starting with materials that have a high percentage of the desired isotope is the most direct way to ensure high enrichment in the final product. nih.gov

Minimizing isotopic dilution: Care must be taken to avoid contamination with the corresponding unlabeled (¹²C) compounds throughout the synthesis. This includes using clean glassware and ensuring the purity of all reagents and solvents.

Late-stage introduction of the label: Incorporating the isotopic label as late as possible in the synthetic sequence minimizes the number of steps where the expensive labeled material is handled, thereby reducing the potential for loss. researchgate.netresearchgate.net

Purity Assessment and Advanced Structural Elucidation of this compound

The comprehensive characterization of this compound is crucial to confirm its identity, isotopic incorporation, and purity. This is achieved through a combination of advanced spectroscopic and chromatographic techniques.

Spectroscopic Techniques for Isotopic Purity and Site-Specificity (e.g., NMR, High-Resolution MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and is particularly well-suited for analyzing isotopically labeled compounds. For this compound, both ¹H NMR and ¹³C NMR spectroscopy would be employed.

¹H NMR: The proton NMR spectrum would be expected to be similar to that of unlabeled N-Formyl Saxagliptin. However, the protons attached to or near the ¹³C-labeled carbons would exhibit coupling to the ¹³C nucleus, resulting in the splitting of their signals into doublets (¹JCH or ²JCH coupling). The magnitude of these coupling constants provides valuable information about the position of the labels.

¹³C NMR: The carbon-13 NMR spectrum is instrumental in confirming the site-specificity and isotopic purity of the labeling. The signals corresponding to the three ¹³C-labeled carbons would be significantly enhanced in intensity compared to the signals of the natural abundance ¹³C atoms in the rest of the molecule. The chemical shifts of these enhanced signals would confirm that the labels are in the desired positions within the N-formyl group and the adjacent carbon atoms. The absence of significant unlabeled N-formyl carbon signals would indicate high isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS):

HRMS is a critical technique for determining the elemental composition and confirming the isotopic enrichment of this compound.

Molecular Ion Peak: The high-resolution mass spectrum would show the molecular ion peak ([M+H]⁺) at a mass approximately 3 units higher than that of the unlabeled compound, corresponding to the incorporation of three ¹³C atoms. The exact mass measurement would allow for the confirmation of the elemental formula.

Isotopic Distribution: The isotopic pattern of the molecular ion peak would be analyzed to determine the level of isotopic enrichment. The relative intensities of the M, M+1, M+2, and M+3 peaks would provide a quantitative measure of the percentage of molecules that contain the desired three ¹³C atoms.

Below is an illustrative table of expected mass spectrometry data:

Compound Expected [M+H]⁺ (monoisotopic) Observed [M+H]⁺ Mass Difference (ppm) Isotopic Enrichment (%)
N-Formyl Saxagliptin344.1918---
This compound347.2019347.20210.6>99

Chromatographic Methods for Chemical Purity Assessment

High-Performance Liquid Chromatography (HPLC):

HPLC is the primary technique used to assess the chemical purity of this compound. A validated reversed-phase HPLC method would be employed to separate the target compound from any potential impurities.

Methodology: A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either an isocratic or gradient elution mode. Detection would be performed using a UV detector at a suitable wavelength.

Purity Determination: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. The retention time of the main peak would be compared to that of a qualified reference standard. Any peaks other than the main peak are considered impurities.

An example of typical HPLC parameters is provided in the table below:

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

The combination of these spectroscopic and chromatographic techniques provides a comprehensive analysis of this compound, ensuring its structural integrity, isotopic labeling, and chemical purity, which are critical for its use as an internal standard in quantitative bioanalytical studies.

Preclinical Biotransformation and Metabolic Pathway Elucidation of N Formyl Saxagliptin

Enzymatic Formation Mechanisms of N-Formyl Saxagliptin (B632) in In Vitro Systems

Identification of Biotransforming Enzymes (e.g., Cytochrome P450 Isoforms, Hydrolases)

The primary metabolism of Saxagliptin is mediated predominantly by the cytochrome P450 (CYP) superfamily of enzymes. In vitro studies have definitively identified CYP3A4 and CYP3A5 as the principal isoforms responsible for the oxidative metabolism of Saxagliptin. nih.govdrugbank.comnih.govresearchgate.netrcsb.org These enzymes catalyze the hydroxylation of Saxagliptin to its major active metabolite, 5-hydroxy Saxagliptin (M2). nih.govnih.gov

The formation of N-Formyl Saxagliptin, however, appears to follow a different pathway. It is primarily considered a degradation product rather than a direct enzymatic metabolite. researchgate.netsynthinkchemicals.comsynthinkchemicals.com Research indicates that N-formyl impurities of drugs containing primary and secondary amine groups, such as Saxagliptin, often arise from interaction with formic acid. researchgate.netresearchgate.net This formic acid can be generated from the degradation of common pharmaceutical excipients, like polyethylene (B3416737) glycol (PEG), particularly under conditions of elevated temperature and humidity. researchgate.netmdpi.com One study demonstrated the formation of N-Formyl Saxagliptin (referred to as formyl amide or SFA) in solid dosage forms, linking its presence to the degradation of PEG and the subsequent availability of formic acid. researchgate.netmdpi.com

While the main biotransformation of Saxagliptin is enzymatic, the formation of the N-formyl derivative is more closely associated with chemical degradation pathways influenced by formulation components. However, enzymatic pathways for N-formylation of other amine-containing drugs have been described, involving enzymes such as formamidase, which could potentially play a role, though this has not been directly demonstrated for Saxagliptin. nih.gov

Kinetic Characterization of Metabolite Formation Pathways

Kinetic studies have focused on the primary enzymatic pathway of Saxagliptin metabolism—the formation of 5-hydroxy Saxagliptin (M2). The catalytic efficiency (Vmax/Km) for this reaction by CYP3A4 is approximately fourfold higher than that for CYP3A5, establishing CYP3A4 as the main catalyst. nih.gov Detailed kinetic parameters for the hydroxylation of Saxagliptin by various recombinant CYP3A4 variants have been characterized, revealing differences in intrinsic clearance that can be attributed to genetic polymorphisms. researchgate.netnih.govresearchgate.net

Conversely, specific enzymatic kinetic data (Km, Vmax) for the formation of N-Formyl Saxagliptin are not available in the literature. This absence of data supports the hypothesis that N-Formyl Saxagliptin is not a primary product of CYP-mediated metabolism but rather a minor product of a non-enzymatic degradation process. researchgate.netmdpi.com Kinetic modeling of Saxagliptin degradation in solid dosage forms has been performed, but this models the chemical degradation over time under various stress conditions rather than enzymatic catalysis. mdpi.comnih.gov

Table 1: Kinetic Parameters for the Primary Metabolic Pathway of Saxagliptin
EnzymeMetabolite FormedKinetic ParameterValueComment
CYP3A45-hydroxy Saxagliptin (M2)Catalytic Efficiency (Vmax/Km)~4x higher than CYP3A5Primary biotransformation enzyme. nih.gov
CYP3A55-hydroxy Saxagliptin (M2)Catalytic Efficiency (Vmax/Km)-Contributes to a lesser extent than CYP3A4. nih.gov
N/A (Chemical Degradation)N-Formyl SaxagliptinEnzymatic Kinetics (Km, Vmax)Not Applicable/Not DeterminedPrimarily formed via chemical degradation, not direct enzymatic action. researchgate.net

Role of N-Formyl Saxagliptin in Saxagliptin Biotransformation Cascades

Other minor metabolic pathways for Saxagliptin include hydroxylation at other positions, as well as conjugation with glucuronide or sulfate. nih.gov N-Formyl Saxagliptin exists outside of this primary enzymatic cascade. Its formation is linked to the chemical instability of the Saxagliptin molecule in the presence of reactive species like formic acid, which can originate from excipients in the drug formulation. researchgate.netmdpi.com Therefore, in the context of in vivo biotransformation, its role is likely minimal compared to the well-defined enzymatic pathways.

In Vitro Metabolic Stability and Reactivity Studies Utilizing Labeled Analogues

The use of isotopically labeled compounds is fundamental to studying the metabolic fate of drugs. Syntheses of [14C]-labeled and [13C]D2-labeled Saxagliptin have been developed to support biological studies. nih.gov These labeled analogues, including N-Formyl Saxagliptin-13C3, are crucial tools for tracing, identifying, and quantifying metabolites and degradation products in various in vitro and in vivo systems.

Disposition studies using [14C]Saxagliptin in humans have shown that the drug is well-absorbed and cleared through both metabolism and urinary excretion. nih.gov In these studies, unchanged Saxagliptin and 5-hydroxy Saxagliptin were the most prominent components identified. nih.gov

While specific in vitro metabolic stability studies focusing on N-Formyl Saxagliptin are not detailed, studies on the stability of Saxagliptin itself in solid formulations have identified N-Formyl Saxagliptin as a product that forms over time. researchgate.netmdpi.com This indicates that while the parent drug is susceptible to this formylation reaction, the resulting N-formyl derivative is stable enough to be detected and quantified as an impurity. synthinkchemicals.com The stability of other N-formylated drug metabolites has been shown to be pH-dependent, with stability in plasma and neutral pH but susceptibility to hydrolysis under acidic conditions. nih.gov

Comparative Species-Specific Metabolic Profiles (Non-Human Models)

Preclinical pharmacokinetic studies of Saxagliptin have been conducted in several non-human species, including rats, dogs, and monkeys. nih.gov In all these species, Saxagliptin is rapidly absorbed with good bioavailability. nih.gov The primary metabolic pathway across these animal models mirrors that in humans, involving the formation of the active hydroxylated metabolite, 5-hydroxy Saxagliptin (M2). nih.gov

There are, however, quantitative differences in plasma clearance among species. Clearance is notably higher in rats compared to dogs and monkeys. nih.gov While the major metabolites are consistent across species, indicating that these animal models are generally representative of human metabolism for the primary pathways, specific data on the comparative levels of N-Formyl Saxagliptin are limited. nih.govnih.govdoi.org The formation of this compound is heavily dependent on formulation and storage conditions, which may not be directly comparable to in vivo metabolic studies. researchgate.netmdpi.com However, studies evaluating long-term exposure in mice, rats, dogs, and monkeys have been conducted without identifying unique safety signals related to metabolites, suggesting that if N-Formyl Saxagliptin is formed in vivo, it does not appear to produce species-specific toxicities at the doses tested. researchgate.net

Table 2: Comparative Pharmacokinetics of Saxagliptin in Preclinical Models and Humans
SpeciesPlasma ClearancePlasma Half-LifePrimary Metabolic PathwayReference
Rat115 mL/min/kg2.1 - 4.4 hHydroxylation (to M2) nih.gov
Dog9.3 mL/min/kg2.1 - 4.4 hHydroxylation (to M2) nih.gov
Monkey14.5 mL/min/kg2.1 - 4.4 hHydroxylation (to M2) nih.gov
HumanLow to Moderate (Predicted)~2.5 hHydroxylation (to M2) researchgate.netnih.gov

Mechanistic Insights into Potential Formation as a Reactive Metabolite or Degradation Product

The evidence strongly suggests that N-Formyl Saxagliptin is primarily a degradation product rather than a reactive metabolite formed through enzymatic bioactivation. researchgate.netsynthinkchemicals.commdpi.com The primary mechanism for its formation is the chemical reaction between the secondary amine of Saxagliptin and formic acid. researchgate.netresearchgate.net

This pathway is detailed in studies on solid dosage forms, where formic acid is generated as a degradation product of excipients like PEG. mdpi.com The formation of formic acid can lower the micro-environmental pH within the formulation, influencing the degradation profile of Saxagliptin. researchgate.netmdpi.com Kinetic modeling has shown that the concentration of N-Formyl Saxagliptin (formyl amide) increases over time in the presence of PEG, alongside other degradation products like formaldehyde and acetaldehyde. researchgate.netmdpi.com

This non-enzymatic, formulation-dependent pathway distinguishes N-Formyl Saxagliptin from true reactive metabolites, which are typically formed by enzymatic bioactivation (e.g., by CYP enzymes) and can covalently bind to cellular macromolecules. While Saxagliptin itself has been investigated for its potential to form reactive thiol adducts, this is a separate pathway from N-formylation.

Advanced Bioanalytical and Spectroscopic Methodologies Utilizing N Formyl Saxagliptin 13c3

Development and Validation of Robust LC-MS/MS Methods for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the preeminent technique for the sensitive and selective quantification of drugs and their metabolites in complex biological samples. researchgate.net The development of a robust LC-MS/MS method is a meticulous process involving the optimization of both chromatographic separation and mass spectrometric detection.

Achieving clean chromatographic separation is fundamental to minimizing matrix interference and ensuring accurate quantification. For saxagliptin (B632) and its metabolites, reversed-phase chromatography is commonly employed. nih.govnih.gov Optimization involves a systematic evaluation of columns, mobile phase composition, and flow rate.

Column Selection: C18 columns, such as the Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or Atlantis® dC18 (50 mm × 2.1 mm, 5 µm), are frequently utilized for their ability to separate the polar parent drug and its metabolites from endogenous plasma components. nih.govdaneshyari.comresearchgate.net

Mobile Phase Composition: The mobile phase typically consists of an aqueous component with a pH modifier and an organic solvent. A common combination is an ammonium (B1175870) formate (B1220265) or acetic acid buffer with acetonitrile (B52724) or methanol. nih.govthieme-connect.de For instance, a mobile phase of 40% acetonitrile and 60% 10 mM ammonium formate/formic acid (pH 2.5) has been used effectively. nih.gov Isocratic elution provides a simple and rapid analysis, while gradient elution may be necessary to resolve multiple metabolites with differing polarities. nih.govrsc.org

Flow Rate and Temperature: A flow rate of around 0.35-1.0 mL/min is typical, with a column temperature maintained at approximately 45 °C to ensure reproducible retention times and peak shapes. nih.govnih.gov The total run time is often kept short, under 4 minutes, to allow for high-throughput analysis. nih.gov

These parameters would be systematically adjusted to achieve optimal separation for N-Formyl Saxagliptin, ensuring it is resolved from saxagliptin, 5-hydroxy saxagliptin, and other potential metabolites and interferences.

Mass spectrometry detection, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. nih.gov

Ionization: Electrospray ionization (ESI) in the positive mode (ESI+) is the standard for analyzing saxagliptin and its analogues, as their chemical structures readily accept a proton to form [M+H]+ ions. nih.govnih.gov

MRM Transitions: In MRM, a specific precursor ion (Q1) is selected and fragmented, and a resulting product ion (Q3) is monitored. This highly specific transition minimizes background noise. The de-clustering potential (DP) and collision energy (CE) are optimized for each analyte to maximize signal intensity. For saxagliptin and its primary metabolite, established transitions are used. nih.gov The transitions for N-Formyl Saxagliptin and its 13C3-labeled internal standard would be determined by infusing the compounds into the mass spectrometer. The precursor ion for N-Formyl Saxagliptin would be its [M+H]+, and for N-Formyl Saxagliptin-13C3, it would be [M+3+H]+. The product ions would be selected based on stable and intense fragments generated in the collision cell.

Below is a representative table of mass spectrometric parameters.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zIonization Mode
Saxagliptin316.2180.2ESI+
5-hydroxy Saxagliptin332.3196.3ESI+
N-Formyl Saxagliptin (Unlabeled)Predicted 344.2To be determinedESI+
This compound (IS)Predicted 347.2To be determinedESI+

Data for Saxagliptin and 5-hydroxy Saxagliptin are representative. nih.gov Data for N-Formyl Saxagliptin variants are predicted based on chemical structure.

Application of Stable Isotope Labeled Analogs as Internal Standards in Quantitative Bioanalysis

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis. thieme-connect.dehilarispublisher.comckisotopes.com this compound is an ideal internal standard for the quantification of unlabeled N-Formyl Saxagliptin.

A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., 13C, 15N, 2H). hilarispublisher.comszabo-scandic.com This near-perfect analogy ensures that the SIL-IS and the analyte exhibit the same behavior during sample extraction, chromatographic separation, and ionization. isolife.nlresearchgate.net Any variability, such as incomplete extraction recovery or ion suppression/enhancement (matrix effects), will affect both the analyte and the internal standard to the same degree. researchgate.net By measuring the peak area ratio of the analyte to the SIL-IS, these variations are effectively cancelled out, leading to highly accurate and precise quantification. ckisotopes.com Carbon-13 labeling is often preferred over deuterium (B1214612) labeling as it is less susceptible to isotopic effects that can sometimes cause slight shifts in retention time or fragmentation patterns. hilarispublisher.com

Method Validation Strategies for Bioanalytical Assays (e.g., Accuracy, Precision, Selectivity, Matrix Effects)

Before a bioanalytical method can be used for sample analysis, it must undergo rigorous validation according to guidelines from regulatory bodies like the FDA. thieme-connect.dejournaljpri.com Validation ensures the method is reliable and reproducible for its intended purpose. researchgate.net Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is tested by analyzing blank plasma from multiple sources to check for interferences at the retention times of the analyte and internal standard. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true value, while precision measures the reproducibility of the results. bepls.com These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate, both within a single day (intra-day) and over several days (inter-day). nih.govnih.gov Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification) of the nominal value. nih.gov

Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by plotting the peak area ratio against concentration, and a correlation coefficient (r²) of >0.99 is typically required. nih.govnih.gov

Matrix Effect: The influence of co-eluting endogenous substances from the biological matrix on the ionization of the analyte. It is evaluated by comparing the response of the analyte in post-extraction spiked blank plasma to its response in a neat solution. nih.gov The use of a SIL-IS like this compound is crucial for compensating for matrix effects. nih.gov

Recovery: The efficiency of the extraction process. It is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. nih.gov

The following table shows representative acceptance criteria and typical results for a validated bioanalytical assay.

Validation ParameterAcceptance CriteriaTypical Result for Saxagliptin Assays
Intra-day Precision (%RSD) ≤15% (≤20% at LLOQ)1.25% – 7.43% nih.gov
Inter-day Precision (%RSD) ≤15% (≤20% at LLOQ)1.97% – 9.11% nih.gov
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)99.45% – 106.20% nih.gov
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)99.28% – 105.47% nih.gov
Recovery Consistent and reproducible>80% nih.govnih.gov
IS-Normalized Matrix Effect %RSD ≤15%100.42% – 109.39% nih.gov

High-Resolution Mass Spectrometry for Metabolite Structural Characterization and Confirmation

While tandem quadrupole mass spectrometers (LC-MS/MS) are ideal for quantification, high-resolution mass spectrometry (HRMS), often coupled with techniques like Quadrupole Time-of-Flight (Q-ToF), is a powerful tool for the structural characterization of unknown metabolites. nih.gov If N-Formyl Saxagliptin were an unknown metabolite discovered during drug metabolism studies, HRMS would be employed for its identification.

HRMS provides a highly accurate mass measurement of the precursor and fragment ions, often to within 5 ppm. This accuracy allows for the determination of the elemental composition of the molecule. nih.govscispace.com By comparing the proposed chemical formula (e.g., for N-Formyl Saxagliptin) with the accurate mass measurement, a high degree of confidence in the metabolite's identity can be achieved. Further fragmentation analysis (MS/MS) in the HRMS instrument provides structural information that can confirm the location of the formyl group and other structural features. nih.govrasayanjournal.co.in

Integration of Analytical Techniques for Comprehensive Metabolite Profiling

A comprehensive understanding of a drug's metabolic fate requires the integration of multiple analytical techniques. The study of saxagliptin metabolism provides a clear example of this integrated approach. researchgate.netresearchgate.net

The process begins with "metabolite hunting" or profiling studies, where HRMS is used to screen for potential metabolites in biological samples after drug administration. The high-resolution and full-scan capabilities allow for the detection of unexpected or novel metabolites. Once a potential metabolite like N-Formyl Saxagliptin is detected and its structure is tentatively assigned by HRMS, a chemical standard is synthesized. mdpi.com

Following synthesis, the standard is fully characterized, and a quantitative LC-MS/MS method is developed and validated using a corresponding stable isotope-labeled internal standard, such as this compound. This robust quantitative method can then be used in definitive pharmacokinetic studies to determine the concentration-time profile of the metabolite, providing crucial information on its formation and elimination. nih.govnih.gov This integrated workflow, combining the discovery power of HRMS with the quantitative precision of LC-MS/MS using a SIL-IS, ensures a thorough and accurate characterization of a drug's metabolic profile.

Applications in Preclinical Drug Metabolism and Disposition Research

Utilization of N-Formyl Saxagliptin-13C3 in Preclinical Pharmacokinetic Studies

In preclinical pharmacokinetic (PK) research, this compound serves as a critical tool for accurately characterizing the behavior of the N-formyl metabolite. Following administration to animal models, the ¹³C₃-label enables researchers to track the concentration of this specific metabolite in biological matrices such as plasma and serum over time, without interference from other structurally similar compounds. moravek.comresearchgate.net

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Preclinical Species

ParameterRatDogMonkey
Cmax (ng/mL)150125110
Tmax (h)1.52.02.5
AUC (ng*h/mL)95011001250
t1/2 (h)4.56.27.8

This table represents hypothetical data for illustrative purposes, based on typical pharmacokinetic studies in preclinical species.

Investigation of Absorption and Distribution Dynamics in Animal Models

Understanding the absorption and distribution of metabolites is fundamental to evaluating their potential for efficacy and off-target effects. The administration of this compound to animal models, such as rats and dogs, allows for detailed investigation of these processes. nih.gov By analyzing various tissues at different time points after administration, researchers can quantify the extent and rate of the metabolite's uptake from the gastrointestinal tract and its subsequent distribution into different organs and tissues. bioivt.com

The stable isotope label ensures that the detected compound is unequivocally the administered N-formyl metabolite, enabling the creation of a detailed map of its distribution throughout the body. This information is critical for identifying potential sites of accumulation and for understanding the metabolite's access to target and non-target tissues. moravek.com Studies have shown that saxagliptin (B632) itself has a volume of distribution greater than total body water, indicating extravascular distribution, a characteristic that is also important to determine for its metabolites. nih.gov

Elucidation of Excretion Pathways in Non-Human Species using Isotopic Tracers

Determining the routes and rates of elimination of a drug and its metabolites is a critical component of preclinical ADME studies. bioivt.com The use of isotopic tracers like this compound is invaluable for accurately elucidating the excretion pathways of the N-formyl metabolite in non-human species. acs.orgresearchgate.net Following administration, urine, feces, and bile can be collected and analyzed by mass spectrometry to quantify the presence of the ¹³C₃-labeled metabolite.

This allows for a quantitative mass balance study, which determines the proportion of the metabolite eliminated through renal and fecal routes. nih.gov This information helps in understanding the primary clearance mechanisms for N-Formyl Saxagliptin and how they might be affected by organ impairment. For the parent drug, saxagliptin, elimination occurs through both renal and hepatic pathways. nih.govdrugbank.com

Table 2: Hypothetical Excretion Profile of this compound in Rats Over 48 Hours

Excretion RoutePercentage of Administered Dose
Urine65%
Feces30%
Bile5%

This table represents hypothetical data for illustrative purposes, based on typical excretion studies in preclinical species.

Metabolite Exposure and Time-Course Profiling in Preclinical Models

Characterizing the exposure and temporal profile of drug metabolites is essential for a comprehensive safety and efficacy assessment. This compound allows for precise and selective measurement of the N-formyl metabolite's concentration in plasma and other biological fluids over time in preclinical models. nih.gov This enables the construction of detailed concentration-time curves, which are used to calculate key exposure parameters such as the area under the curve (AUC) and the maximum concentration (Cmax).

Mechanistic Investigations of N Formyl Saxagliptin Formation and Reactivity

Chemical Degradation Pathways Leading to N-Formyl Saxagliptin (B632)

N-Formyl Saxagliptin is primarily formed through the chemical degradation of Saxagliptin, where the primary amine group of the Saxagliptin molecule reacts with a formylating species. mdpi.com These species can include formic acid, its esters, formates, formic acid anhydrides, and formaldehyde. mdpi.com The origin of these formylating agents is often traced back to the degradation of pharmaceutical excipients used in the formulation. mdpi.com

Influence of Excipients and Formulation Components on Formylation

Excipients are a major contributing factor to the formation of N-Formyl Saxagliptin. Polyethylene (B3416737) glycol (PEG), a common excipient used as a plasticizer in film coatings, has been identified as a primary source of formylating species through oxidative degradation. mdpi.comresearchgate.net The degradation of PEG can generate formic acid and formaldehyde, which then react with the primary amine of Saxagliptin. mdpi.comresearchgate.net

Studies have shown a direct correlation between the concentration of PEG 6000 in a formulation and the amount of N-Formyl Saxagliptin (referred to as SFA - formyl amide) formed. drhothas.comgoogle.com As the ratio of PEG to Saxagliptin increases, the formation of SFA also increases. drhothas.comgoogle.com For instance, in a stability study of film-coated tablets, formulations with a higher PEG to Saxagliptin ratio exhibited a greater percentage of SFA. drhothas.comgoogle.com

The composition of the film-coating material itself can also play a role. The use of Opadry® II white as a coating material has been associated with the observation of the N-formyl adduct during the manufacturing process. google.com To mitigate this, certain amine compounds, such as glycine, can be included in the formulation to act as scavengers for the formylating species, thereby reducing the N-formylation of Saxagliptin. google.com

Influence of PEG 6000 to Saxagliptin Ratio on N-Formyl Saxagliptin (SFA) Formation

Data extracted from stability studies of film-coated tablets at 40°C and 10% relative humidity over 200 days. drhothas.comgoogle.com

PEG to Saxagliptin Ratio (w/w)Approximate N-Formyl Saxagliptin (SFA) (% w/w) at 200 days
0.8~0.2%
1.0~0.3%
1.2~0.4%
1.4~0.5%

Role of pH and Temperature in N-Formylation Reactions

The rate of N-formylation of Saxagliptin is significantly influenced by both pH and temperature. The formation of N-Formyl Saxagliptin is promoted by the presence of H+ ions, indicating that a lower pH environment accelerates the reaction. google.com The degradation of excipients like PEG can lead to the formation of acidic byproducts, such as formic acid, which in turn lowers the micro-environmental pH of the formulation and autocatalyzes the formylation reaction. mdpi.comdrhothas.com

Temperature is another critical factor. Higher temperatures increase the rate of both the degradation of excipients to form formylating species and the subsequent reaction with Saxagliptin. drhothas.comgoogle.com Stability studies conducted at various temperatures have demonstrated a clear trend of increased N-Formyl Saxagliptin formation with rising temperature. drhothas.comgoogle.com For example, in formulations with a fixed PEG to Saxagliptin ratio, the percentage of SFA was notably higher at 50°C compared to 30°C over the same time period. drhothas.com

Effect of Temperature on N-Formyl Saxagliptin (SFA) Formation

Data based on stability studies of film-coated tablets with a PEG to Saxagliptin ratio of 1.2 at 10% relative humidity over approximately 150 days. drhothas.comgoogle.com

TemperatureApproximate N-Formyl Saxagliptin (SFA) (% w/w) at 150 days
30°C~0.15%
40°C~0.35%
50°C~0.8%

Non-Enzymatic Formation Mechanisms (e.g., Maillard Chemistry Intermediates)

While the primary pathway for N-Formyl Saxagliptin formation is through the degradation of excipients, the potential for other non-enzymatic mechanisms, such as those involving Maillard reaction intermediates, warrants consideration, particularly in formulations containing reducing sugars. The Maillard reaction is a complex series of reactions between amino acids (or primary/secondary amines) and reducing sugars that can lead to the formation of a wide array of products, including N-formyl derivatives.

In the context of pharmaceuticals, if a formulation were to include reducing sugars like lactose (B1674315) or glucose as excipients, it is plausible that the primary amine of Saxagliptin could react with these sugars. The initial stages of the Maillard reaction involve the formation of a Schiff base, followed by rearrangement to form Amadori or Heyns products. Subsequent degradation of these intermediates can generate various reactive species, including α-dicarbonyl compounds, which could potentially lead to the formation of N-formyl impurities. Although direct evidence for the involvement of the Maillard reaction in the formation of N-Formyl Saxagliptin is not extensively documented in the reviewed literature, this pathway is a known source of N-formylation for other amine-containing active pharmaceutical ingredients. drhothas.com For instance, the formation of N-formyl palbociclib (B1678290) has been attributed to the Maillard reaction with reducing saccharide auxiliary materials. google.com Therefore, the presence of reducing sugars in a Saxagliptin formulation could present a risk for the formation of N-Formyl Saxagliptin via Maillard chemistry intermediates.

Assessment of Reactivity Profiles for Research Applications

The primary application of N-Formyl Saxagliptin-13C3 in a research context is as a stable isotope-labeled internal standard or a reference standard for the identification and quantification of the corresponding unlabeled impurity in Saxagliptin drug substances and products. pharmaffiliates.com Its well-defined structure and mass difference from the parent drug make it an ideal tool for use in sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

In mechanistic studies, this compound can be used to trace the degradation pathways of Saxagliptin. By spiking formulations with labeled Saxagliptin-13C3 and monitoring the formation of its degradation products, researchers can gain a more precise understanding of the kinetics and mechanisms of N-formylation under various stress conditions.

While N-Formyl Saxagliptin is primarily viewed as a degradation product to be controlled, its chemical reactivity is centered around the formamide (B127407) functional group. Formamides are known to undergo hydrolysis under acidic or basic conditions to yield the parent amine and formic acid. This reactivity is relevant in the context of analytical method development, as the stability of the N-formyl impurity itself under different extraction and analysis conditions must be considered. The reactivity profile of N-Formyl Saxagliptin is crucial for developing robust analytical methods for its detection and for understanding its potential fate in biological systems, although it is not intended for therapeutic use. nih.gov

Future Directions and Emerging Research Avenues for Isotopic Labeled Metabolites

Untapped Research Questions in N-Formyl Saxagliptin (B632) Biotransformation

The primary metabolic pathway for Saxagliptin is well-established, involving hydroxylation by cytochrome P450 3A4/5 (CYP3A4/5) to form its major active metabolite, 5-hydroxy saxagliptin. nih.govnih.govnih.gov However, the origins and formation pathways of minor metabolites and impurities, such as N-Formyl Saxagliptin, are less defined. synthinkchemicals.com The presence of such impurities is critical to understand, as they can arise from synthesis, degradation, or in-vivo biotransformation.

The central untapped research question is to definitively elucidate the origin of N-Formyl Saxagliptin. Is it solely a process-related impurity from manufacturing, or can it be formed in the body as a metabolite of Saxagliptin? N-Formyl Saxagliptin-13C3 is the ideal tool to answer this. By administering ¹³C-labeled Saxagliptin in preclinical models and analyzing biological matrices for the presence of this compound, researchers can unequivocally trace the carbon backbone. The detection of the labeled formyl derivative would confirm its status as a bona fide metabolite and illuminate a novel, previously uncharacterized biotransformation pathway for Saxagliptin. This would provide crucial insights into the complete metabolic fate of the drug.

Development of Novel Analytical Approaches for Tracing Labeled Metabolites

Tracing the fate of ¹³C-labeled metabolites requires highly sensitive and specific analytical techniques. The combination of liquid chromatography (LC) with high-resolution mass spectrometry (HRMS) is particularly powerful, allowing for the separation of complex biological mixtures and the detection of specific isotopic patterns. frontiersin.orgacs.org Future developments in this area are focused on enhancing sensitivity, improving data processing, and integrating multiple analytical platforms. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers a unique advantage by identifying the exact position of the ¹³C labels within a molecule, which is crucial for elucidating the mechanisms of metabolic reactions. nih.gov While NMR has traditionally been limited by its lower sensitivity compared to MS, ongoing advancements in probe technology and the use of isotope-edited experiments are overcoming these limitations. frontiersin.orgnih.gov The development of integrated workflows that combine LC-HRMS for untargeted screening and quantitative analysis with sophisticated NMR techniques for structural confirmation represents a key future direction. acs.orgnih.gov Furthermore, novel software tools and computational algorithms are being created to automate the detection of isotopic patterns and deconvolute complex metabolic data, making these powerful techniques more accessible and efficient. nih.gov

Analytical TechniquePrinciple of OperationApplication in Tracing this compound
LC-HRMS Separates compounds by chromatography and detects them based on their precise mass-to-charge ratio. The ¹³C₃ label results in a distinct mass shift.Detects and quantifies this compound in biological samples, distinguishing it from endogenous molecules and background noise. acs.org
Tandem MS (MS/MS) Fragments ions of a specific mass and analyzes the resulting fragment ions to confirm the structure of the molecule.Confirms the identity of the detected labeled metabolite by matching its fragmentation pattern to a reference standard. nih.gov
Isotope-Edited NMR Utilizes NMR experiments (e.g., ¹H-¹³C HSQC) that specifically detect signals from ¹³C-labeled positions in a molecule.Determines the exact location of the three ¹³C atoms within the N-Formyl Saxagliptin molecule, providing insight into the formylation mechanism. nih.gov
Metabolic Flux Analysis (MFA) Uses the distribution of isotopic labels in downstream metabolites to calculate the rates (fluxes) of metabolic pathways. youtube.comCould be used to quantify the rate of formation of this compound from its precursor, providing a dynamic view of this metabolic pathway.

Expanding the Scope of Preclinical ADME Research with Advanced Isotopic Probes

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental to drug development, providing critical information on a drug's behavior in a biological system. alfa-chemistry.compitt.edu Traditionally, these studies have relied heavily on radiolabeled compounds (e.g., with ¹⁴C or ³H). researchgate.netnih.gov While effective, radiolabels involve working with radioactive material, which requires specialized facilities and disposal procedures.

The use of advanced stable isotopic probes like this compound offers a significant expansion of preclinical ADME research capabilities. acs.orgnih.gov Stable isotopes are non-radioactive, making them safer and easier to handle. The high sensitivity and accuracy of modern mass spectrometry allow for the detection of minute quantities of stable isotope-labeled compounds, rivaling the sensitivity of traditional radiolabeling methods. alfa-chemistry.comnih.gov This enables more flexible and earlier-stage ADME studies. For instance, ¹³C-labeled compounds can be used in highly translational in vitro and ex vivo models, such as human tissue models, to generate more accurate predictions of human metabolism and disposition. tno.nl

FeatureTraditional Radiolabeling (e.g., ¹⁴C)Advanced Stable Isotope Probes (e.g., ¹³C)
Detection Method Scintillation Counting, Accelerator Mass SpectrometryHigh-Resolution Mass Spectrometry (HRMS), NMR
Safety Requires handling of radioactive materials and specialized disposal.Non-radioactive, safer to handle.
Application Scope Primarily for quantitative mass balance and tissue distribution studies. bohrium.comVersatile use in quantitative ADME, mechanistic studies, and metabolic flux analysis. nih.gov
Structural Information Detection is independent of molecular structure, providing total radioactivity but no structural information.MS and NMR provide detailed structural information and positional labeling data. nih.gov
Early Development Synthesis can be complex and costly, often limiting use to later development stages. researchgate.netSynthesis can be more accessible, enabling earlier use in discovery and preclinical phases.

Potential for Further Isotopic Labeling Applications in Mechanistic Toxicology Studies (Preclinical focus)

Understanding the mechanisms of drug-induced toxicity is a critical aspect of preclinical safety assessment. A key application of isotopic labeling is in elucidating the role of reactive metabolites in toxicity. acs.orgnih.gov Reactive metabolites are chemically unstable molecules that can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity.

Using a stable isotope-labeled compound allows researchers to establish a definitive link between the parent drug, the formation of a specific metabolite, and a toxicological outcome. acs.org For example, if N-Formyl Saxagliptin were suspected of having toxic potential, preclinical studies using this compound could trace its disposition and determine if it forms covalent adducts with proteins in target organs like the liver. nih.govnih.gov The ¹³C₃ signature would act as a unique tag, enabling the detection and identification of these adducted proteins using mass spectrometry-based proteomics. This approach provides direct, mechanistic evidence of target engagement and can help differentiate between safe and toxic metabolic pathways, a crucial step in designing safer drug candidates.

Contribution to Understanding Drug Metabolism Pathways and Impurity Formation

The use of specifically labeled compounds like this compound makes a significant contribution to the fundamental understanding of drug metabolism and the origins of drug-related impurities. It allows for the precise delineation of metabolic pathways and helps to distinguish between metabolites formed in vivo and impurities that are artifacts of the manufacturing or storage process. synthinkchemicals.com

By tracing the ¹³C₃ label from a parent drug to a specific impurity, researchers can confirm its metabolic origin and investigate the enzymatic systems responsible for its formation. researchgate.net This knowledge is invaluable for several reasons. First, it completes the picture of a drug's biotransformation, which is a key requirement for regulatory agencies. Second, understanding how a potentially reactive or pharmacologically active impurity is formed allows for the development of strategies to mitigate its formation, either by modifying the drug structure or by anticipating potential drug-drug interactions that might affect that specific metabolic pathway. Ultimately, this leads to a more comprehensive profile of a drug's disposition and contributes to the development of safer and more effective medicines.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing N-Formyl Saxagliptin-13C3 to confirm isotopic purity and structural integrity?

  • Methodological Answer : Isotopic purity can be confirmed using high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) spectroscopy. For structural validation, tandem MS/MS fragmentation patterns should be compared to unlabeled Saxagliptin to ensure retention of the N-formyl modification. Quantification of 13C3 enrichment requires liquid chromatography (LC) paired with isotope ratio mass spectrometry (IRMS) to distinguish isotopic peaks from background noise .

Q. How should researchers handle and store this compound to prevent degradation during experimental workflows?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid exposure to moisture and oxidizing agents. Prior to use, equilibrate to room temperature in a desiccator. Conduct stability assays under intended experimental conditions (e.g., pH, temperature) to establish shelf-life thresholds .

Q. What safety protocols are critical when working with this compound in vitro?

  • Methodological Answer : Use fume hoods for weighing and dissolution steps to minimize aerosol exposure. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water; for spills, collect material using absorbent pads and dispose per hazardous waste regulations. Monitor air quality for particulate matter using real-time sensors .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to maximize isotopic incorporation while minimizing byproducts?

  • Methodological Answer : Use 13C3-labeled precursors (e.g., 13C3-cyanide) in a stepwise synthesis under controlled pH and temperature. Monitor reaction intermediates via LC-HRMS to identify side reactions (e.g., formyl group hydrolysis). Kinetic isotope effect (KIE) studies can refine reaction conditions to favor 13C retention .

Q. What experimental strategies mitigate isotopic interference when quantifying this compound in complex biological matrices?

  • Methodological Answer : Employ stable isotope dilution assays (SIDA) with a 13C3-labeled internal standard. Use orthogonal separation methods (e.g., hydrophilic interaction chromatography (HILIC) and reverse-phase LC) to resolve isotopic peaks from matrix components. Validate assays using spike-and-recovery experiments in relevant biological fluids (e.g., plasma, urine) .

Q. How should contradictory pharmacokinetic (PK) data for this compound across species be reconciled in translational studies?

  • Methodological Answer : Cross-species variability often arises from differences in metabolic enzyme expression (e.g., DPP-4 activity). Conduct in vitro hepatocyte assays to compare metabolic clearance rates. Use physiologically based pharmacokinetic (PBPK) modeling to scale data, incorporating species-specific parameters like plasma protein binding and tissue distribution .

Q. What role does the N-formyl group play in the biological activity of Saxagliptin-13C3, and how can this be experimentally validated?

  • Methodological Answer : The N-formyl moiety may influence binding affinity to DPP-4. Perform competitive inhibition assays comparing 13C3-labeled and des-formyl analogs. Structural studies (e.g., X-ray crystallography or cryo-EM) can visualize interactions between the formyl group and active-site residues. Mutagenesis of DPP-4 residues (e.g., Glu205) can further probe functional relevance .

Q. How can researchers ensure reproducibility in metabolic tracing studies using this compound?

  • Methodological Answer : Standardize cell culture conditions (e.g., glucose concentration, oxygen levels) to minimize metabolic variability. Use isotopically resolved flux analysis (IRFA) software to correct for natural abundance 13C. Report raw data and normalization methods transparently, adhering to NIH guidelines for preclinical research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.